molecular formula C13H18ClFN2O B2694213 [4-(Aminomethyl)piperidin-1-yl](2-fluorophenyl)methanone hydrochloride CAS No. 1286274-11-0

[4-(Aminomethyl)piperidin-1-yl](2-fluorophenyl)methanone hydrochloride

Cat. No.: B2694213
CAS No.: 1286274-11-0
M. Wt: 272.75
InChI Key: GEPZGPIDIBFSTR-UHFFFAOYSA-N
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Description

4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride is a chemical compound with the molecular formula C13H18ClFN2O It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride typically involves the reaction of piperidine derivatives with fluorophenyl compounds. One common method includes the following steps:

    Formation of the Piperidine Derivative: Piperidine is reacted with formaldehyde and hydrogen cyanide to form 4-(aminomethyl)piperidine.

    Introduction of the Fluorophenyl Group: The 4-(aminomethyl)piperidine is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form 4-(Aminomethyl)piperidin-1-ylmethanone.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is utilized in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting neurological disorders and other medical conditions.

Industry

In the industrial sector, this compound is employed in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the fluorophenyl group can enhance binding affinity and specificity. These interactions can modulate biological pathways and produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride
  • 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride
  • 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride

Uniqueness

Compared to similar compounds, 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride is unique due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity. These characteristics make it a valuable compound for scientific research and pharmaceutical development.

Properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-(2-fluorophenyl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O.ClH/c14-12-4-2-1-3-11(12)13(17)16-7-5-10(9-15)6-8-16;/h1-4,10H,5-9,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPZGPIDIBFSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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